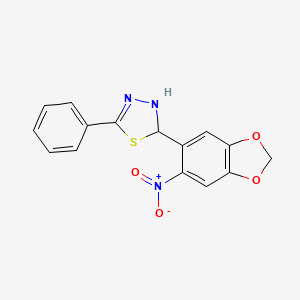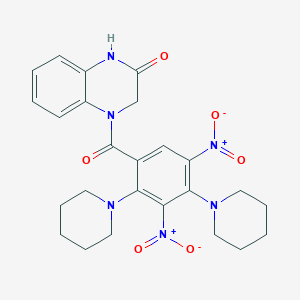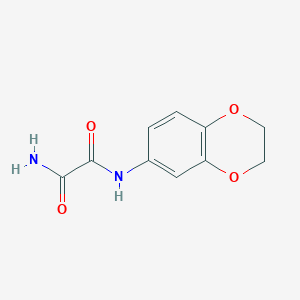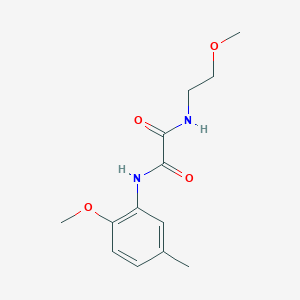
5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide, also known as OC000459, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of pyrrolidinecarboxamides and has been shown to have anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is involved in the production of various cytokines, which play a key role in inflammation and immune response. 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide inhibits the activity of JAK3, a member of the JAK family, which is involved in the production of IL-6 and TNF-α. By inhibiting JAK3, 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide reduces the production of these cytokines and thus has anti-inflammatory properties.
Biochemical and Physiological Effects:
5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory properties in various preclinical studies. In a mouse model of asthma, 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide reduced airway inflammation and improved lung function. In a mouse model of COPD, 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide reduced lung inflammation and emphysema. In a rat model of IBD, 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide reduced inflammation and improved colonic histology. These studies suggest that 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide has potential therapeutic applications in various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide in lab experiments is its specificity for JAK3. By specifically inhibiting JAK3, 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide reduces the risk of off-target effects. However, one limitation of using 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide in lab experiments is its poor solubility in aqueous solutions. This can make it difficult to administer the compound in vivo and can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide. One potential direction is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other inflammatory diseases such as rheumatoid arthritis and psoriasis. Additionally, the development of JAK3-specific inhibitors such as 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide may provide a new avenue for the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide involves the reaction of 2-oxo-2H-chromene-6-carboxylic acid with N-phenylpyrrolidine-3-carboxylic acid. The resulting product is then treated with thionyl chloride and dimethylformamide to obtain the final compound. The synthesis of 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide has been reported in the literature and has been shown to be a reliable method.
Aplicaciones Científicas De Investigación
5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Propiedades
IUPAC Name |
5-oxo-N-(2-oxochromen-6-yl)-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-18-11-14(12-22(18)16-4-2-1-3-5-16)20(25)21-15-7-8-17-13(10-15)6-9-19(24)26-17/h1-10,14H,11-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYQHFUQSGHSOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenylpyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4928512.png)
![3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4928518.png)




![2-methoxy-N-(1-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4928531.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B4928541.png)
![2-(3,4-dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4928549.png)
![(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B4928555.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide](/img/structure/B4928576.png)
![N~1~-allyl-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928593.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide](/img/structure/B4928599.png)